molecular formula C11H14O2 B13317239 2-(2-Ethylphenyl)propanoic acid

2-(2-Ethylphenyl)propanoic acid

Cat. No.: B13317239
M. Wt: 178.23 g/mol
InChI Key: ZKYQNKZIZZIZQT-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of propanoic acid, where the hydrogen atom at the second position of the propanoic acid is replaced by a 2-ethylphenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)propanoic acid can be achieved through several methods. One common method involves the Friedel-Crafts alkylation of ethylbenzene with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Ethylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)propanoic acid, particularly in its role as an NSAID, involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

2-(2-Ethylphenyl)propanoic acid can be compared with other similar compounds such as:

These compounds share a common mechanism of action but differ in their pharmacokinetics and specific applications. The unique structural features of this compound, such as the 2-ethylphenyl group, contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-ethylphenyl)propanoic acid

InChI

InChI=1S/C11H14O2/c1-3-9-6-4-5-7-10(9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)

InChI Key

ZKYQNKZIZZIZQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C)C(=O)O

Origin of Product

United States

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